N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boronic ester group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate, and solvents like THF . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted aniline derivatives.
Scientific Research Applications
N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with transition metal catalysts to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide
- N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenesulfonamide
- Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
Uniqueness
N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific structure, which combines a boronic ester group with a trimethyl-substituted aniline. This unique combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H24BNO2 |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C15H24BNO2/c1-11-10-12(8-9-13(11)17(6)7)16-18-14(2,3)15(4,5)19-16/h8-10H,1-7H3 |
InChI Key |
BLDQWTALPLKFMF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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